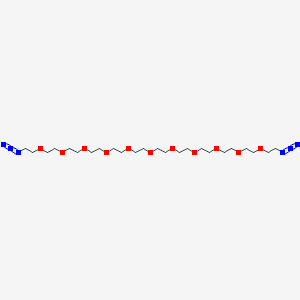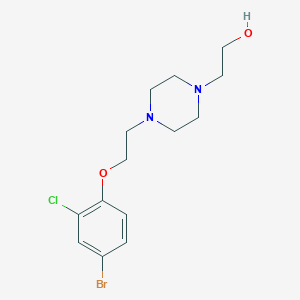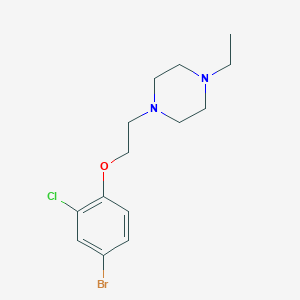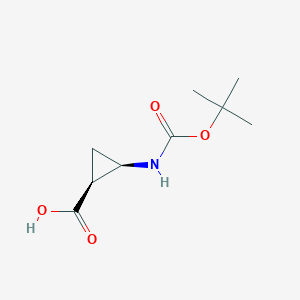![molecular formula C24H42N4O8 B1529194 Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate CAS No. 1629904-92-2](/img/structure/B1529194.png)
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate
Übersicht
Beschreibung
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate, or TDBH, is a novel compound with a wide range of applications in scientific research. It is a type of diaza-bicyclo-octane (DBO) derivative, which is a class of compounds that contain two nitrogen atoms in a ring structure. TDBH is a highly stable compound, and its unique structure makes it ideal for use in a variety of scientific and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
The synthesis of compounds related to Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate involves complex intramolecular reactions and structural characterization. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound with a similar structure, was synthesized via intramolecular lactonization reaction from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt. This process was detailed with the use of 1H NMR spectroscopy and high-resolution mass spectrometry for characterization, and its molecular structure was determined through single crystal X-ray diffraction analysis, revealing a monoclinic space group and a bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring. This study highlights the complex structure and synthesis process of these compounds, providing a foundational understanding for further research applications (Moriguchi et al., 2014).
Catalytic Applications
The catalytic capabilities of 1,4-diazabicyclo[2.2.2]octane (DABCO)-related structures have been explored in various chemical reactions. For example, DABCO has been employed in the coupling of aldehydes and activated double bonds, demonstrating its utility in facilitating complex organic syntheses. This application underscores the versatility of DABCO-related compounds in catalyzing the synthesis of valuable chemical products, illustrating their potential in advancing synthetic methodologies (Hoffmann & Rabe, 1984).
Chiral Discrimination and Absolute Configuration Assignment
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate and related compounds have also been implicated in studies focused on chiral discrimination and the assignment of absolute configuration. Ternary ion-pair complexation utilizing structures similar to DABCO has been demonstrated as a versatile chiral solvating agent (CSA) for the enantiodiscrimination of carboxylic acids. This application is particularly significant in the context of asymmetric synthesis and the determination of stereochemical configurations, offering a novel approach for the precise determination of chiral molecules (Chaudhari & Suryaprakash, 2013).
Eigenschaften
IUPAC Name |
tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUWTMSXSLCERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CN2.CC(C)(C)OC(=O)N1CC2CCC1CN2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1529115.png)



![tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate](/img/structure/B1529122.png)
![tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate oxalate(2:1)](/img/structure/B1529123.png)



![5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride](/img/structure/B1529133.png)
